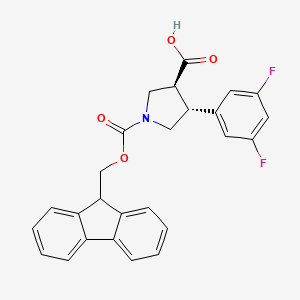

(3S,4R)-4-(3,5-Difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

(3S,4R)-4-(3,5-Difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with a molecular formula of C₂₆H₂₁F₂NO₄ and a molecular weight of 449.46 g/mol . Key structural features include:

- A pyrrolidine ring (5-membered nitrogen-containing heterocycle) with stereochemistry defined as (3S,4R).

- An Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group at the 1-position, widely used as a temporary protecting group in peptide synthesis due to its stability under basic conditions and cleavage via piperidine .

This compound is utilized as a building block in medicinal chemistry and peptide synthesis, leveraging its stereochemical precision and functional group compatibility .

Properties

IUPAC Name |

(3S,4R)-4-(3,5-difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2NO4/c27-16-9-15(10-17(28)11-16)22-12-29(13-23(22)25(30)31)26(32)33-14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-11,22-24H,12-14H2,(H,30,31)/t22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMRHNFIOMQDEM-XZOQPEGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC(=C5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC(=C5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4R)-4-(3,5-Difluorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound that has gained attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C20H19F2N2O4

- Molecular Weight: 396.37 g/mol

- CAS Number: 1049980-13-3

This compound acts primarily as an inhibitor in various biological pathways. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that enhances the compound's stability and bioavailability. Its interaction with specific receptors or enzymes can modulate signaling pathways, potentially leading to therapeutic effects.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models. The mechanism often involves the degradation of estrogen receptors in hormone-resistant breast cancer cells, similar to Fulvestrant, a known selective estrogen receptor degrader (SERD) .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may target proteases or kinases that are crucial for cancer cell survival and proliferation. This inhibition can lead to apoptosis in tumor cells and decreased tumor progression.

Case Studies

Research Findings

- Antitumor Efficacy : A study demonstrated that the compound significantly reduced tumor volume in mice models when administered at optimized doses.

- Selectivity : The compound showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

- Synergistic Effects : When combined with other chemotherapeutic agents, the compound enhanced overall efficacy and reduced the required doses of standard treatments.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogs (data sourced from referenced evidence):

*Assumed based on Fmoc synthesis protocols.

Functional Group and Reactivity Analysis

Fmoc vs. Methyl/Boc Protection :

- The Fmoc group in the target compound enables orthogonal deprotection strategies compared to methyl (stable under acidic/basic conditions) or Boc (tert-butoxycarbonyl) , which requires acidic cleavage . This makes the target compound preferable in stepwise peptide synthesis.

- Bromophenyl analogs (e.g., CAS 180576-05-0 ) offer reactivity for cross-coupling reactions, whereas the difluorophenyl group in the target enhances metabolic stability and hydrophobic interactions .

- Substituent Effects: 3,5-Difluorophenyl (target): Electron-withdrawing fluorines increase acidity of the carboxylic acid and improve binding to hydrophobic pockets in biological targets. 1,3-Benzodioxol (): Aromatic ring with oxygen atoms may enhance π-π stacking interactions in drug-receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.